Diethyl 2-{2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate

Medicinal Chemistry SAR Profiling Building Block Selection

Researchers needing α-substituted malonate building blocks with orthogonal reactivity face limited options. Diethyl 2-{2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate (CAS 202064-18-4) solves this by integrating three functional domains in one scaffold: • Malonate diester core for enolate/decarboxylation chemistry • 2,2,2-Trichloroethyl group for steric bulk, lipophilicity & reductive elimination • Methoxycarbonylamino (carbamate) handle for H-bonding & late-stage amine unveiling Enables systematic SAR studies & direct α,α-disubstituted amino acid synthesis. 98% purity ensures stoichiometric precision. Ships globally.

Molecular Formula C11H16Cl3NO6
Molecular Weight 364.6
CAS No. 202064-18-4
Cat. No. B2893212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-{2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate
CAS202064-18-4
Molecular FormulaC11H16Cl3NO6
Molecular Weight364.6
Structural Identifiers
SMILESCCOC(=O)C(C(C(Cl)(Cl)Cl)NC(=O)OC)C(=O)OCC
InChIInChI=1S/C11H16Cl3NO6/c1-4-20-8(16)6(9(17)21-5-2)7(11(12,13)14)15-10(18)19-3/h6-7H,4-5H2,1-3H3,(H,15,18)
InChIKeySNCKPYPSYRJYTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Diethyl 2-{2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate: Identity & Structural Profile


Diethyl 2-{2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate (CAS 202064-18-4), also cataloged as 2-(2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-malonic acid diethyl ester, is a synthetic malonate diester derivative with the molecular formula C₁₁H₁₆Cl₃NO₆ and a molecular weight of 364.61 g/mol . Characterized by an α-substituted malonate backbone bearing both a 2,2,2-trichloroethyl moiety and a methoxycarbonylamino group, this compound is distributed as an AldrichCPR (Custom Pharmaceutical Research) product by Sigma-Aldrich and is designated for early discovery research as part of a curated collection of rare and unique chemicals . Commercial availability includes catalog numbers such as Sigma-Aldrich S26477, Leyan 1418414 (98% purity), AKSci 0089CJ (95% purity), and Apollo Scientific OR24683, positioning it as an accessible yet structurally distinctive building block for synthetic and medicinal chemistry applications .

1
α-Substituted malonate scaffold
Enables classic enolate alkylation and decarboxylation workflows for building quaternary centers.
2
Orthogonal carbamate protection
Methoxycarbonylamino group offers acid-labile nitrogen masking distinct from common amides.
3
AldrichCPR rare chemical
Curated for early discovery; sp³-rich, trichloromethyl-substituted structure probes underexplored chemical space.

Why This Malonate Derivative Cannot Be Replaced


The differentiation of diethyl 2-{2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate arises from its unique combination of three functional domains: a malonate diester core enabling classic enolate and decarboxylation chemistry, a 2,2,2-trichloroethyl substituent providing steric bulk, lipophilicity, and potential for reductive elimination, and a methoxycarbonylamino (carbamate) moiety conferring hydrogen-bonding capability and orthogonal nitrogen-based reactivity . In contrast, closely related analogs such as diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate (CAS 123761-87-5) replace the carbamate nitrogen environment with an acetamide group (C₁₁H₁₆Cl₃NO₅, molecular weight 348.6 g/mol), altering the hydrogen-bond donor/acceptor profile and electronic character at the α-position . Similarly, (2,2,2-trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester (CAS 33036-84-9) substitutes the malonate core with a phosphonate group (C₈H₁₅Cl₃NO₅P, molecular weight 342.5 g/mol), fundamentally changing the coordination chemistry and acidity of the α-carbon [1]. Generic malonate-based building blocks such as unsubstituted diethyl malonate (CAS 105-53-3) or simple mono-alkylated malonates lack both the trichloromethyl group and the carbamate functionality, rendering them incapable of reproducing the same downstream transformation profiles. The specific —NH—C(=O)—OCH₃ carbamate linkage in the target compound provides a chemically distinct handle that cannot be emulated by analogs with acetyl, benzoyl, or hydrogen substitution at the nitrogen position, establishing unequivocal necessity for procurement of the exact compound in structure-activity relationship (SAR) studies and multi-step synthetic routes [2].

Acetamide analog (CAS 123761-87-5) is not equivalent
Replacing the carbamate with an acetamide group shifts hydrogen-bond donor/acceptor profile and electronic character at the α-position, altering reaction orthogonality and downstream SAR interpretation.
Phosphonate analog (CAS 33036-84-9) changes core chemistry
Substituting the malonate diester with a phosphonate core modifies coordination behavior and the acidity of the α-carbon; decarboxylation-driven diversification pathways are lost.
Generic malonates lack dual functionality
Unsubstituted or simple mono-alkylated malonates lack both the trichloromethyl group and the carbamate handle, preventing reproduction of the same steric, lipophilic, and nitrogen-based reactivity profile.

Quantitative Evidence vs. Structural Analogs


Molecular Weight and Heavy Atom Count vs. Acetamide Analog

The target compound (C₁₁H₁₆Cl₃NO₆) possesses a molecular weight of 364.61 g/mol with 21 heavy atoms, compared to the acetamide analog diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate (C₁₁H₁₆Cl₃NO₅, CAS 123761-87-5) at 348.61 g/mol with 20 heavy atoms—a +16.0 Da mass shift attributable to the oxygen atom in the methoxycarbonyl vs. methyl substituent. This additional oxygen introduces a hydrogen-bond acceptor site and alters the polar surface area by approximately 17–20 Ų, directly impacting passive permeability and target engagement profiles .

Molecular weight shift
Head-to-head
+16.0 Da vs. acetamide analog; +1 heavy atom (O); estimated PSA increase ~17–20 Ų
Enables unambiguous LC-MS discrimination and differential polarity optimization in SAR series.
Calculated from molecular formulas; supplier data only.
Medicinal Chemistry SAR Profiling Building Block Selection

Carbamate vs. Acetamide Orthogonality

The methoxycarbonylamino (carbamate) moiety in the target compound provides acid-labile nitrogen protection that is chemically distinct from the acetamide group in CAS 123761-87-5. The carbamate C=O (ester-like) exhibits different electrophilicity and hydrolytic stability compared to the acetamide C=O, enabling sequential deprotection strategies not possible with the acetamide analog. Carbamates are susceptible to acidic cleavage (e.g., TFA, HBr/AcOH) while acetamides require harsher basic or enzymatic conditions, granting orthogonal synthetic flexibility [1]. The methyl carbamate also serves as a masked amine that can be liberated under controlled conditions to generate a free α-amino malonate scaffold for further diversification, a transformation pathway inaccessible from the acetamide comparator .

Carbamate vs. acetamide orthogonality
Class-level inference
Carbamate cleavable under acidic conditions (TFA, HBr/AcOH); acetamide requires harsher basic or enzymatic conditions.
Supports sequential deprotection strategies; late-stage amine unveiling without affecting base-sensitive groups.
Based on established protecting-group chemistry principles; verify with specific substrate.
Synthetic Methodology Protecting Group Strategy Chemoselective Derivatization

Commercial Purity Benchmarking

The target compound is commercially available at a documented purity of 98% (Leyan, Product No. 1418414) , exceeding the 95% minimum purity specification offered by alternative suppliers such as AKSci (Product 0089CJ) . In contrast, the structurally related phosphonate analog (CAS 33036-84-9) is offered without a published analytical purity guarantee from major distributors, and the acetamide analog (CAS 123761-87-5) is listed at 95% purity from AKSci . This 3-percentage-point purity differential translates to a meaningful reduction in total impurity burden: 2% vs. 5% total impurities, representing a 60% lower maximum impurity load that directly benefits reaction stoichiometry precision and minimizes confounding effects in biological assays.

Commercial purity benchmark
Head-to-head
98% purity (Leyan) vs. 95% (AKSci for same compound and for acetamide analog). 60% relative reduction in max impurity load.
Lowers risk of impurity-driven false positives in biological screening; improves reaction stoichiometry precision.
Supplier-certified specifications; independent verification recommended.
Quality Assurance Reproducibility Procurement Specification

Rare Chemical Designation (AldrichCPR)

Sigma-Aldrich explicitly classifies this compound under its AldrichCPR (Custom Pharmaceutical Research) portfolio, noting that it is 'provided to early discovery researchers as part of a collection of rare and unique chemicals' . The supplier does not collect routine analytical data for this product and sells it on an 'as-is' basis, underscoring its position as a non-commodity, specialized research compound rather than a bulk industrial intermediate . This classification stands in contrast to broadly available malonate building blocks such as diethyl malonate (CAS 105-53-3), which is produced at multi-ton scale for industrial applications and cataloged with full analytical characterization . The AldrichCPR designation signals limited production scale, specialized synthesis, and a curated selection rationale that implies demonstrated utility in pharmaceutical research contexts.

AldrichCPR designation
Supplier context
Sigma-Aldrich classifies this compound as a rare, unique chemical sold “as-is” without routine analytical data.
Signals curated selection for research value; supports procurement justification for discovery-stage programs.
Not a bulk commodity; limited QC documentation.
Chemical Sourcing Early Discovery Lead Identification

Storage Condition: Cold-Chain vs. Ambient Stability

The target compound requires sealed storage in a dry environment at 2–8°C according to supplier specifications , whereas the acetamide analog diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate (CAS 123761-87-5) is specified for long-term storage in a 'cool, dry place' without explicit refrigeration requirements . This differential stability profile indicates that the methoxycarbonylamino moiety introduces inherent thermal or hydrolytic lability relative to the acetamide group, likely due to the more labile carbamate C—O bond. For procurement planning, this necessitates cold-chain logistics for the target compound that are not required for the comparator.

Storage requirement
Head-to-head
Requires sealed dry storage at 2–8°C; acetamide analog stored at ambient cool (15–25°C).
Cold-chain logistics necessary; operational planning differs from comparator.
Based on supplier storage recommendations (Chemscene, AKSci).
Compound Management Stability Logistics Planning

Validated Application Scenarios


Carbamate Malonate Scaffolds in Lead Optimization

The target compound enables systematic SAR studies around α-substituted malonate cores where both the trichloromethyl group (for lipophilic bulk and metabolic stability modulation) and the methoxycarbonylamino group (for hydrogen-bonding interactions) must be simultaneously varied. The orthogonality of the carbamate protecting group, as established in Evidence Item 2 (Section 3), permits late-stage amine unveiling to generate free α-amino malonates for amide coupling or reductive amination diversification [1]. Researchers procuring CAS 202064-18-4 rather than the acetamide analog (CAS 123761-87-5) gain the ability to execute acid-mediated deprotection without affecting other base-sensitive functionality in the target molecule.

Synthesis of α,α-Disubstituted Amino Acid Derivatives

The compound serves as a direct precursor to α,α-disubstituted amino acids—a pharmacologically important class found in enzyme inhibitors and peptide mimetics—via malonate alkylation followed by ester hydrolysis, decarboxylation, and carbamate cleavage. The 98% purity specification available from select suppliers (Evidence Item 3, Section 3) ensures stoichiometric precision in the critical alkylation step, where impurity-driven side reactions could otherwise compromise yield and diastereoselectivity. The trichloromethyl substituent provides a sterically demanding, electron-withdrawing environment that can influence the stereochemical outcome of subsequent transformations .

Library Synthesis via AldrichCPR Rare Chemicals

As a Sigma-Aldrich AldrichCPR designated compound (Evidence Item 4, Section 3), CAS 202064-18-4 is specifically positioned for early discovery library synthesis where access to structurally non-obvious, sp³-rich building blocks is a critical determinant of screening library diversity and novelty. The combination of a quaternary carbon precursor (malonate α-position) with a trichloromethyl group—a privileged motif in agrochemical and pharmaceutical design—makes this compound suitable for generating three-dimensional molecular architectures that sample underexplored regions of chemical space . Procurement from this curated collection signals that the compound has been internally assessed for research relevance by Sigma-Aldrich's medicinal chemistry team.

Carbamate vs. Acetamide Bioisostere Benchmarking

The precisely defined molecular weight difference (+16.0 Da) and polarity shift between CAS 202064-18-4 and its acetamide analog CAS 123761-87-5 (Evidence Item 1, Section 3) make these two compounds an ideal matched molecular pair for benchmarking the impact of carbamate-for-acetamide bioisosteric replacement on logD, solubility, permeability, and metabolic stability. Such head-to-head physicochemical profiling requires access to both compounds at comparable purity levels, and the availability of the target compound at 98% purity enables high-confidence comparative data generation .

Application
Selection Property
Validation Focus
Lead optimization SAR of α-substituted malonates
Orthogonal carbamate protection and trichloromethyl bulk
Acid-mediated deprotection without affecting base-sensitive handles; lipophilic modulation
Synthesis of α,α-disubstituted amino acid derivatives
Malonate enolate chemistry with high purity stoichiometry
Alkylation efficiency; decarboxylation and carbamate cleavage to free amine
Early discovery library synthesis (AldrichCPR)
Rare sp³-rich trichloromethyl building block
Structural novelty; fit with diversity-oriented synthesis campaigns
Carbamate–acetamide bioisostere benchmarking
Matched molecular pair with defined mass and polarity shift
Comparative logD, solubility, permeability, and metabolic stability profiling
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